4-((3-Chlorobenzyl)oxy)-1H-pyrazole
Description
4-((3-Chlorobenzyl)oxy)-1H-pyrazole is a pyrazole-based compound featuring a 3-chlorobenzyloxy substituent at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse pharmacological and agrochemical applications, including antimicrobial, anticancer, and herbicidal activities . The 3-chlorobenzyloxy group in this compound introduces steric and electronic effects that influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
4-[(3-chlorophenyl)methoxy]-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-9-3-1-2-8(4-9)7-14-10-5-12-13-6-10/h1-6H,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJUXJZJSORDRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-((3-Chlorobenzyl)oxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the chlorobenzyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, replacing the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Products may include this compound-3-carboxylic acid.
Reduction: Products may include this compound-3-amine.
Substitution: Products may include 4-((3-aminobenzyl)oxy)-1H-pyrazole.
Scientific Research Applications
Chemistry
In chemistry, 4-((3-Chlorobenzyl)oxy)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand. It may also serve as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-((3-Chlorobenzyl)oxy)-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Substituent Position and Electronic Effects
- 4-((4-Chlorobenzyl)oxy)-1H-pyrazole Analogs: describes 3-{2-[(4-Chlorobenzyl)oxy]phenyl}-1H-pyrazole (CAS: 1177093-12-7), where the chlorine atom is at the 4-position of the benzyl group. The 3-chloro vs. For instance, 5-((3-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde (46.9% yield ) showed marginally higher synthetic efficiency than its 4-chloro analog (45.5% yield ), suggesting steric or electronic factors favoring the 3-chloro configuration.
- Vicinal Diaryl-Substituted Pyrazoles : reports 4-(4-Chlorophenyl)-1-methyl-3-(4-((2-methylbenzyl)oxy)phenyl)-1H-pyrazole (C₂₃H₂₀ClN₂O), where the 3-chlorobenzyloxy group is replaced with a 2-methylbenzyloxy moiety. The methyl group introduces steric hindrance, which may reduce metabolic stability compared to the smaller chlorine atom in the target compound .
Core Heterocycle Modifications
- Pyrazolone Derivatives : discusses 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, where the pyrazole ring is oxidized to a pyrazolone. This modification enhances hydrogen-bonding capacity via the ketone group, contributing to its applications in metal ion extraction and catalysis . In contrast, the target compound’s unmodified pyrazole ring may favor lipophilicity and membrane permeability.
Physicochemical and Spectroscopic Properties
Molecular Weight and HRMS/ESI-MS Data :
- The target compound’s molecular formula is inferred as C₁₀H₈ClN₂O (MW: 222.64 g/mol).
- Analogous compounds like 5-((3-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde (ESI-MS m/z: 261.0 [M+H]⁺ ) and 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde (MW: 427.3 g/mol ) highlight the impact of additional functional groups (e.g., aldehyde, bromine) on molecular weight and fragmentation patterns.
Crystallographic Data :
- reports dihedral angles of 3.29° (bromophenyl) and 74.91° (chlorophenyl) relative to the pyrazole ring, indicating restricted rotation due to steric bulk. In contrast, the pyrazolone derivative in exhibits smaller dihedral angles (8.35°–18.23°), suggesting greater conjugation and planarity .
Q & A
Q. Basic Research Focus
- Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar by-products. For example, triazole-pyrazole hybrids were purified using 0–25% ethyl acetate in cyclohexane .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. highlights triclinic crystal packing for similar compounds, suggesting ethanol as a viable solvent .
How can computational methods predict the biological activity of this compound derivatives?
Q. Advanced Research Focus
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase isoforms). Analogous compounds like 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole showed affinity for CAH1 and PGH1 enzymes .
- QSAR Modeling : Correlate substituent effects (e.g., Cl, OCH3) with IC50 values using descriptors like logP and polar surface area .
What safety protocols are essential for handling 3-chlorobenzyl intermediates?
Q. Basic Research Focus
- Hazard Mitigation : 3-Chlorobenzyl bromide is a skin/eye irritant (H315, H319). Use fume hoods, nitrile gloves, and safety goggles.
- Waste Disposal : Quench excess reagents with sodium bicarbonate before disposal .
How do substituents on the pyrazole ring influence electronic properties?
Advanced Research Focus
Electron-withdrawing groups (e.g., Cl, CF3) decrease π-electron density, shifting UV-Vis absorption maxima. For example, 3-trifluoromethylpyrazole derivatives exhibit λmax ~270 nm due to n→π* transitions . Electrochemical studies (cyclic voltammetry) reveal oxidation potentials correlated with substituent Hammett constants .
What strategies optimize yields in multi-step pyrazole synthesis?
Q. Advanced Research Focus
- Stepwise Monitoring : Use TLC or inline IR to track intermediates. For example, achieved 88% yield in a triazole-pyrazole hybrid by optimizing reaction time (16 hr) and temperature (50°C) .
- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling steps, as seen in 1,3-diarylpyrazole syntheses .
How can researchers validate synthetic pathways using isotopic labeling?
Advanced Research Focus
Incorporate ¹³C or ²H isotopes at key positions (e.g., benzyloxy oxygen) to trace reaction mechanisms. For example, ¹³C-labeled pyrazole derivatives confirmed regioselectivity in SNAr reactions via 2D NMR .
What analytical techniques differentiate polymorphs of pyrazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
